1-(4-fluorophenyl)-N-(1-propionyl-1,2,3,4-tetrahydroquinolin-7-yl)methanesulfonamide
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Description
1-(4-fluorophenyl)-N-(1-propionyl-1,2,3,4-tetrahydroquinolin-7-yl)methanesulfonamide is a useful research compound. Its molecular formula is C19H21FN2O3S and its molecular weight is 376.45. The purity is usually 95%.
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Biological Activity
1-(4-fluorophenyl)-N-(1-propionyl-1,2,3,4-tetrahydroquinolin-7-yl)methanesulfonamide is a compound that has garnered attention due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, efficacy in various disease models, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- Chemical Formula : C17H20FN1O2S
- Molecular Weight : 325.41 g/mol
- IUPAC Name : this compound
The biological activity of this compound is primarily associated with its interaction with various biological targets. Preliminary studies suggest that it may act as an inhibitor of specific enzymes or receptors involved in disease pathways.
Key Mechanisms
- Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in inflammatory pathways.
- Receptor Modulation : It has been suggested to modulate receptors associated with pain and inflammation, potentially providing analgesic effects.
Anticancer Activity
Recent studies have highlighted the anticancer potential of related compounds within the tetrahydroquinoline class. For instance:
- Study Findings : A derivative similar to the compound showed significant inhibition of breast cancer cell proliferation and induced apoptosis through oxidative stress mechanisms .
Table 1: Summary of Anticancer Activity Studies
Study Reference | Cancer Type | Mechanism of Action | Efficacy Observed |
---|---|---|---|
Breast Cancer | Induction of ROS; Notch-AKT inhibition | Strong inhibition |
Anti-inflammatory Effects
The compound also exhibits anti-inflammatory properties. Research indicates that it may reduce inflammation in autoimmune disease models by modulating immune cell activity.
Table 2: Summary of Anti-inflammatory Studies
Study Reference | Disease Model | Mechanism of Action | Efficacy Observed |
---|---|---|---|
Autoimmune Diseases | RORγt inverse agonism | Significant reduction in symptoms |
Case Study 1: Treatment of Psoriasis
A case study demonstrated the effectiveness of a related compound in treating psoriasis through its action on Th17 cells. This suggests that our compound could potentially have similar applications due to structural similarities.
Case Study 2: Rheumatoid Arthritis
In a model for rheumatoid arthritis, administration of a tetrahydroquinoline derivative significantly improved symptoms without adverse effects after two weeks . This highlights the potential for clinical applications in chronic inflammatory conditions.
Properties
IUPAC Name |
1-(4-fluorophenyl)-N-(1-propanoyl-3,4-dihydro-2H-quinolin-7-yl)methanesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21FN2O3S/c1-2-19(23)22-11-3-4-15-7-10-17(12-18(15)22)21-26(24,25)13-14-5-8-16(20)9-6-14/h5-10,12,21H,2-4,11,13H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMAYIDZZYJQMEC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCCC2=C1C=C(C=C2)NS(=O)(=O)CC3=CC=C(C=C3)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21FN2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.